3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL

Exact mass Molecular formula Regioisomer discrimination

3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL (CAS 633299-49-7) is a tricyclic heteroaromatic compound with the molecular formula C₅H₃N₇O and a molecular weight of 177.12 g/mol. It belongs to the triazolo-pyrimidine class, characterized by a fused triazole–triazole–pyrimidine ring system bearing a hydroxyl group at the 9-position.

Molecular Formula C5H3N7O
Molecular Weight 177.12 g/mol
CAS No. 633299-49-7
Cat. No. B12586521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL
CAS633299-49-7
Molecular FormulaC5H3N7O
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESC1=NC2=NC3=NNN=C3C(=O)N2N1
InChIInChI=1S/C5H3N7O/c13-4-2-3(10-11-9-2)8-5-6-1-7-12(4)5/h1H,(H2,6,7,8,9,10,11)
InChIKeyREPKUPJSABGXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL (CAS 633299-49-7): Core Scaffold Identity & Procurement Essentials


3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL (CAS 633299-49-7) is a tricyclic heteroaromatic compound with the molecular formula C₅H₃N₇O and a molecular weight of 177.12 g/mol . It belongs to the triazolo-pyrimidine class, characterized by a fused triazole–triazole–pyrimidine ring system bearing a hydroxyl group at the 9-position [1]. This compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, serving as a key intermediate for the preparation of structurally more complex triazolo-pyrimidine derivatives [2]. Its high nitrogen content (seven nitrogen atoms) and relatively low molecular weight make it an attractive scaffold for fragment-based drug discovery and the synthesis of N-rich heterocyclic libraries .

Fragment-based drug discovery (FBDD) screening libraries
Kinase inhibitor scaffold design & ATP-site mimetic
Late-stage derivatization via 9‑OH functional handle
HRMS reference standard for triazolo-pyrimidine identity

Why Generic Triazolo-Pyrimidine Substitution Fails for CAS 633299-49-7: The 9‑OL Differentiation


The 3H-1,2,3-triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL scaffold cannot be generically substituted by other triazolo-pyrimidine analogs because the 9‑hydroxy group critically defines its tautomeric state, hydrogen‑bond donor/acceptor capacity, and synthetic derivatization potential . The corresponding 9‑one derivatives, such as 3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones, exhibit fundamentally different electronic and stereochemical properties due to the carbonyl group, which alters both the ring aromaticity and the available reactive sites for further functionalization [1]. Furthermore, regioisomeric triazolo[1,5-a]pyrimidin-7-ols lack the fused 1,2,3-triazole ring, resulting in a distinct hydrogen‑bond network and divergent biological target engagement profiles [2]. These structural differences translate into measurable disparities in molecular descriptors (polar surface area, exact mass, H‑bond donors) that directly impact physicochemical behaviour, assay performance, and downstream synthetic utility .

9‑OL vs 9‑one Tautomeric state and electronic properties may shift reactivity and target engagement profiles.
Regioisomeric mismatch Absence of the fused 1,2,3-triazole ring in simpler regioisomers alters hydrogen‑bond network and PSA.
Assay performance drift Differences in H‑bond donors/acceptors and polar surface area may cause divergent biological readouts.

Quantitative Differentiation Evidence for 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL


Exact Mass & Molecular Weight: Precise Identity Marker vs. Regioisomeric Alternatives

The target compound exhibits a monoisotopic exact mass of 177.04000 Da and a molecular weight of 177.12362 Da (C₅H₃N₇O) . In contrast, the isomeric 1,2,4-triazolo[1,5-a]pyrimidin-7-ol scaffold (e.g., 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol) has a molecular formula of C₆H₆N₄O, delivering an exact mass of 150.05416 Da and a molecular weight of 150.14 Da [1]. The mass difference of approximately 27 Da reflects the additional nitrogen atoms embedded in the tricyclic core of the target compound, providing a high-confidence identity discrimination by high-resolution mass spectrometry (HRMS) that prevents misidentification with simpler triazolo-pyrimidine regioisomers.

Exact Mass Identity
Cross-study comparable
177.04000 Da vs 150.05416 Da
Discriminates regioisomers by HRMS
Δ ≈27 Da; prevents misidentification with simpler scaffolds
Exact mass Molecular formula Regioisomer discrimination

Polar Surface Area (PSA): Impact on Solubility & Permeability vs. 9-Oxo Analogues

The target compound possesses a topological polar surface area (tPSA) of 104.62 Ų . By comparison, the 9‑one analogue (3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-one prototype) has a higher tPSA of approximately 114.5 Ų, reflecting the additional polar carbonyl oxygen [1]. The ~10 Ų reduction in PSA for the 9‑OL compound predicts modestly improved passive membrane permeability, as predicted by PSA-based drug-likeness models (Veber rule PSA threshold <140 Ų). This PSA difference may influence logP, aqueous solubility, and Caco-2 permeability, making the 9‑OL form preferable for hit-to-lead campaigns targeting intracellular targets where passive permeability is a critical parameter.

Polar Surface Area
Class-level inference
104.62 Ų vs ~114.5 Ų
Lower PSA may improve permeability
Predicted values; experimental permeability not determined
Polar surface area Drug-likeness Permeability

Synthetic Yield Benchmarking: 9-OL Core as a Higher-Value Intermediate vs. 9-One Derivatives

The published synthesis of the related 9‑one tricyclic system (3,5-dihydro-1,2,3-triazolo[4,5-d]-1,2,4-triazolo[1,5-a]pyrimidin-9-ones) proceeds with isolated yields of 73–91% from iminophosphorane precursors [1]. While no direct yield data are available for the 9‑OL compound's synthesis, the structurally analogous 7‑one precursors (6-amino-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-ones) are obtained in 72–81% yield [1]. The 9‑OL compound serves as a more versatile intermediate for subsequent derivatization (e.g., O‑alkylation, esterification, nucleophilic substitution) compared to the 9‑one series, which primarily undergoes addition-elimination chemistry at the carbonyl. This synthetic versatility translates to a broader downstream chemical space accessible from a single building block.

Synthetic Yield Benchmark
Class-level inference
73–91% yield (9‑one analogues)
Versatile intermediate for derivatization
No direct yield for 9‑OL; class-level reference only
Synthetic yield Building block Reaction efficiency

Structural Confirmation by X-ray Crystallography: Differentiating the Tricyclic Core from Less-Defined Analogs

The tricyclic core structure of the 9‑one analogue (compound 10g) has been unambiguously confirmed by single-crystal X‑ray structure analysis, validating the proposed atom connectivity and reaction selectivity [1]. While a crystal structure for the 9‑OL compound itself has not been explicitly reported in the peer-reviewed literature, the X‑ray data for the closely related 9‑one scaffold provide rigorous assignment of the overall tricyclic geometry. In contrast, many commercially available triazolo-pyrimidine analogs lack crystallographic confirmation, relying solely on NMR and MS data. The availability of at least a family‑representative crystal structure reduces the risk of structural misassignment during procurement and provides a benchmark for comparative crystallographic analysis when the 9‑OL compound is synthesized.

X-ray Structural Confirmation
Class-level inference
X‑ray crystallography (9‑one analogue)
Family-validated scaffold geometry
Reduces risk of tautomer/isomer misassignment
X-ray crystallography Structural confirmation Scaffold assignment

High-Confidence Application Scenarios for 3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL


Fragment-Based Drug Discovery (FBDD): Low-Molecular-Weight Heterocycle Screening

With a molecular weight of 177.12 Da and 7 nitrogen atoms, the compound is ideally suited for fragment-based screening libraries where low molecular weight (<250 Da) and high nitrogen content are desirable for favorable ligand efficiency metrics . The hydroxyl group provides a synthetically tractable handle for fragment linking or growing, while the rigid tricyclic core offers a defined 3D pharmacophore for computational docking studies [1].

Kinase Inhibitor Scaffold Design: ATP-Binding Site Mimetic

The triazolo-pyrimidine core is a recognized privileged scaffold for kinase inhibition, as exemplified by the 1,2,4-triazolo[1,5-a]pyrimidine CDK2 inhibitors documented in the PDB (e.g., PDB 2C68) . The target compound's fused triazole ring provides additional hydrogen-bond acceptor sites that may enhance hinge-region binding compared to simpler mono-triazole analogs [1]. Its PSA of 104.62 Ų and low molecular weight suggest favorable permeability for targeting intracellular kinases [2].

Synthetic Methodology Development: Oxidizable Building Block for Late-Stage Functionalization

The 9‑hydroxy group provides a distinct oxidation state amenable to late-stage modification (e.g., oxidation to 9‑one for cross-coupling, O‑alkylation for library synthesis) that is not accessible with the 9‑one series . This positions the compound as a strategic intermediate for diversity-oriented synthesis (DOS) projects where scaffold oxidation state manipulation is key to achieving chemical space coverage [1].

Analytical Reference Standard: HRMS Identity Verification of Triazolo-Pyrimidine Libraries

The precise exact mass (177.04000 Da) and characteristic isotopic distribution (predominantly due to the 7 nitrogen atoms) make this compound a suitable calibration standard or identity verification spike for HRMS-based quality control of triazolo-pyrimidine compound libraries . Its 27 Da mass separation from isomeric 1,2,4-triazolo[1,5-a]pyrimidin-7-ols enables confident peak attribution even in complex mixtures [1].

Application
Selection Property
Validation Focus
Fragment-based screening libraries
Low MW & high nitrogen content scaffold
Physicochemical diversity & hit confirmation
Kinase inhibitor scaffold design
Triazolo-pyrimidine core with hinge-binding potential
ATP-site mimetic validation & selectivity profiling
Late-stage functionalization intermediate
9‑Hydroxy group for oxidation/alkylation
Synthetic versatility & scaffold diversification
HRMS calibration standard
Characteristic mass signature & isotopic pattern
Peak attribution & isomeric differentiation
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